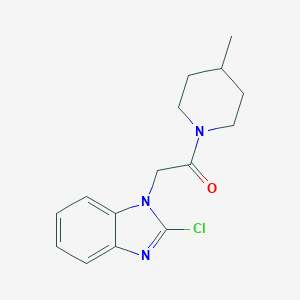![molecular formula C20H20ClNO3 B262645 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol, also known as CMF, is a compound that has been of interest to researchers due to its potential therapeutic applications. CMF is a synthetic compound that belongs to the family of β-adrenergic receptor antagonists. In
Mécanisme D'action
2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol works by blocking the β-adrenergic receptors, which are responsible for regulating the sympathetic nervous system. By blocking these receptors, 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol reduces the effects of the sympathetic nervous system, including increased heart rate and blood pressure. This mechanism of action has been studied extensively in animal models and has been shown to be effective in reducing the growth of cancer cells.
Biochemical and Physiological Effects:
2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol has been shown to have several biochemical and physiological effects. In animal models, 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol has been shown to reduce the growth of cancer cells and inhibit the formation of new blood vessels, which are necessary for tumor growth. 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol has also been shown to reduce inflammation and oxidative stress, which are associated with cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol in lab experiments is its ability to selectively target β-adrenergic receptors, which are overexpressed in several types of cancer cells. This makes 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol a promising candidate for the development of targeted cancer therapies. However, one limitation of using 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol. One area of research is the development of more efficient synthesis methods to produce 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol in larger quantities. Another area of research is the optimization of 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol for use in targeted cancer therapies. Additionally, the potential use of 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol in the treatment of cardiovascular diseases, such as hypertension and heart failure, should be further explored. Finally, the use of 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Conclusion:
In conclusion, 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol is a synthetic compound that has shown promising results in the field of cancer research and has potential therapeutic applications in the treatment of cardiovascular diseases. The synthesis of 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol has been optimized to achieve high yields and purity, and its mechanism of action has been extensively studied. While there are limitations to using 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol in lab experiments, its potential for targeted cancer therapies and cardiovascular disease treatment make it an exciting area of research for future studies.
Méthodes De Synthèse
The synthesis of 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol involves several steps, starting with the reaction of 3-chloro-4-methoxybenzaldehyde with furfural to produce 5-(3-chloro-4-methoxyphenyl)-2-furylmethanol. This intermediate is then reacted with N-Boc-protected phenylethanolamine to obtain the final product, 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol. The synthesis of 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol has been studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol has anti-cancer properties and can inhibit the growth of cancer cells. 2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propriétés
Nom du produit |
2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol |
|---|---|
Formule moléculaire |
C20H20ClNO3 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C20H20ClNO3/c1-24-20-9-7-15(11-17(20)21)19-10-8-16(25-19)12-22-13-18(23)14-5-3-2-4-6-14/h2-11,18,22-23H,12-13H2,1H3 |
Clé InChI |
NAHSWSLFZSVYKW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)










